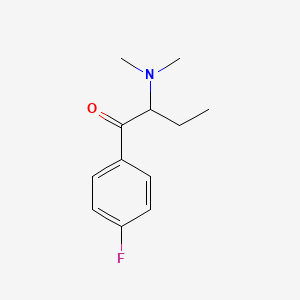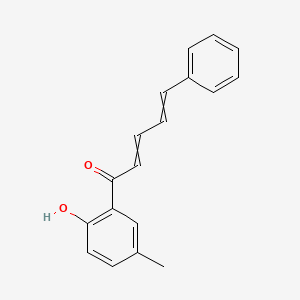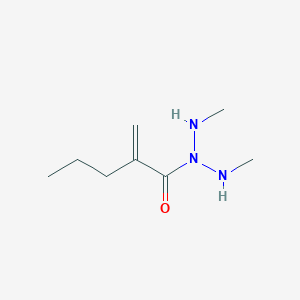
1-(4-fluorophenyl)-2-dimethylamino-1-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-2-dimethylamino-1-butanone is an organic compound that belongs to the class of phenylalkylamines It is characterized by the presence of a fluorine atom attached to the phenyl ring, which significantly influences its chemical properties and biological activities
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-2-dimethylamino-1-butanone can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with nitroethane to form 4-fluoro-β-nitrostyrene. This intermediate is then reduced to 4-fluoroamphetamine, which undergoes further reactions to yield the final product. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature settings .
Chemical Reactions Analysis
1-(4-fluorophenyl)-2-dimethylamino-1-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s interaction with biological systems is of interest for developing new pharmaceuticals.
Medicine: Research has explored its potential as a therapeutic agent for various conditions, including neurological disorders.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-2-dimethylamino-1-butanone involves its interaction with specific molecular targets in biological systems. It is known to modulate neurotransmitter levels by inhibiting the reuptake of dopamine, serotonin, and norepinephrine. This modulation affects various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1-(4-fluorophenyl)-2-dimethylamino-1-butanone can be compared with other similar compounds, such as:
4-Fluoroamphetamine: Shares the fluorine substitution on the phenyl ring but differs in the alkyl chain structure.
4-Fluoromethamphetamine: Similar in structure but with a methamphetamine backbone.
4-Fluorophenylpiperazine: Contains a piperazine ring instead of the butanone structure
Properties
Molecular Formula |
C12H16FNO |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
2-(dimethylamino)-1-(4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C12H16FNO/c1-4-11(14(2)3)12(15)9-5-7-10(13)8-6-9/h5-8,11H,4H2,1-3H3 |
InChI Key |
COPYDLIHSWBUFD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C1=CC=C(C=C1)F)N(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(Hexadecanoyloxy)hexadecanoyl]-L-valine](/img/structure/B8491350.png)



![3-Amino-8-methoxy-1,3,4,5-tetrahydro-benzo[b]azepin-2-one](/img/structure/B8491392.png)


![3-Pyridinamine, 2-[2-(trifluoromethoxy)phenoxy]-](/img/structure/B8491410.png)

![1-Chloro-3-[3-(trifluoromethyl)phenoxy]-2-propanol](/img/structure/B8491430.png)
